molecular formula C11H13N3O2 B7778410 N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide

N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide

Cat. No.: B7778410
M. Wt: 219.24 g/mol
InChI Key: FKBGFJXTRPWHNK-UHFFFAOYSA-N
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Description

N-[3-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide is a cyclopropane-containing carboxamide derivative characterized by a phenyl ring substituted at the 3-position with an N'-hydroxycarbamimidoyl group.

Properties

IUPAC Name

N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13N3O2/c12-10(14-16)8-2-1-3-9(6-8)13-11(15)7-4-5-7/h1-3,6-7,16H,4-5H2,(H2,12,14)(H,13,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FKBGFJXTRPWHNK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)NC2=CC=CC(=C2)C(=NO)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves several steps, each requiring specific reaction conditions. The synthetic route typically starts with the selection of appropriate starting materials, followed by a series of chemical reactions such as alkylation, oxidation, and reduction. The reaction conditions, including temperature, pressure, and the use of catalysts, are carefully controlled to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using large reactors and advanced process control systems. The industrial methods often involve continuous flow processes, which allow for the efficient and consistent production of the compound. The use of high-throughput screening and optimization techniques ensures that the production process is both cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

    Reduction: In this reaction, the compound gains hydrogen or loses oxygen, resulting in reduced products.

    Substitution: This involves the replacement of one functional group with another, often using reagents such as halogens or alkyl groups.

Common Reagents and Conditions

The common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various halogenating agents. The reaction conditions, such as solvent choice, temperature, and pH, are optimized to achieve the desired transformation efficiently.

Major Products

The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while reduction reactions could produce alcohols or amines.

Scientific Research Applications

N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the development of new compounds.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore the therapeutic potential of this compound, particularly in the development of new drugs and treatments.

    Industry: The compound is used in various industrial applications, such as the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[3-(N'-hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific context and application of the compound.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Comparisons

Table 1: Key Features of N-[3-(N'-Hydroxycarbamimidoyl)phenyl]cyclopropanecarboxamide and Analogs
Compound Name Core Structure Key Substituents Biological Activity/Use Synthesis Yield/Notes Reference
This compound Cyclopropanecarboxamide 3-(N’-hydroxycarbamimidoyl)phenyl Not explicitly reported (inferred potential) Not available in evidence
Cyprofuram (N-(3-chlorophenyl)-N-(tetrahydro-2-oxo-3-furanyl)-cyclopropanecarboxamide) Cyclopropanecarboxamide 3-chlorophenyl, tetrahydro-2-oxo-3-furanyl Pesticide Not specified
N-(4-Chlorophenyl)-N-hydroxycyclopropanecarboxamide (Compound 6) Cyclopropanecarboxamide 4-chlorophenyl, N-hydroxy Antioxidant (hydroxamic acid activity) Synthesized via published procedures
N,N-Diethyl-2-(4-methoxyphenoxy)-1-phenylcyclopropane-1-carboxamide Cyclopropanecarboxamide Diethyl, 4-methoxyphenoxy, phenyl Not reported 78% yield, diastereomers (dr 23:1)

Key Insights

Substituent Effects on Bioactivity: The N'-hydroxycarbamimidoyl group in the target compound contrasts with the chlorophenyl (cyprofuram) and N-hydroxy (Compound 6) substituents. The hydroxycarbamimidoyl group’s hydrogen-bonding capacity may enhance interactions with biological targets compared to cyprofuram’s lipophilic furanyl group . Compound 6’s hydroxamic acid structure enables metal chelation, a trait linked to antioxidant activity in DPPH assays .

Synthetic Considerations: Diastereoselectivity challenges are noted in cyclopropane derivatives (e.g., 23:1 dr in ’s compound) . The target compound’s stereochemical outcomes remain uncharacterized in the provided evidence.

Physicochemical Properties: The methoxyphenoxy group in ’s compound increases electron density, whereas the chlorophenyl (cyprofuram) and hydroxycarbamimidoyl groups introduce polar or electronegative effects. These differences likely influence solubility and membrane permeability.

Research Findings and Implications

  • Agrochemical Potential: Cyprofuram’s use as a pesticide suggests cyclopropanecarboxamides with heterocyclic substituents (e.g., tetrahydrofuranyl) may target fungal or insect systems . The target compound’s polar hydroxycarbamimidoyl group could alter target specificity.
  • Antioxidant Activity : Hydroxamic acids like Compound 6 exhibit radical-scavenging activity, implying that the target compound’s hydroxyl and guanidine groups may synergize for similar applications .
  • Synthetic Feasibility : High-yield procedures for cyclopropane derivatives (e.g., 78% in ) highlight scalable routes, though stereochemical control remains critical .

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